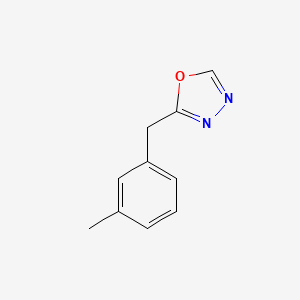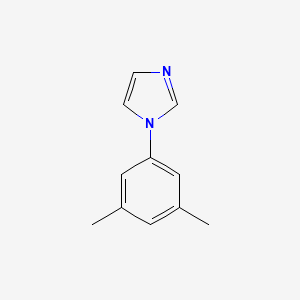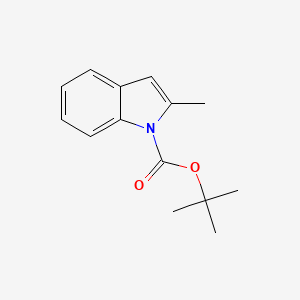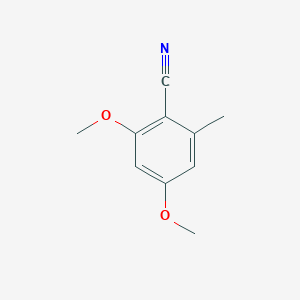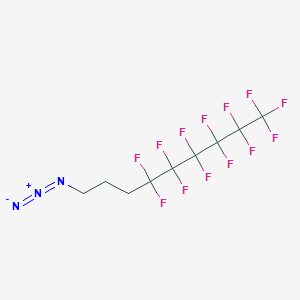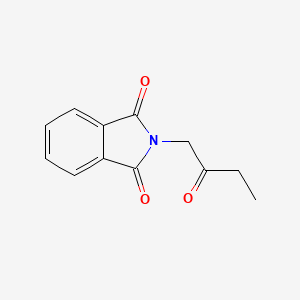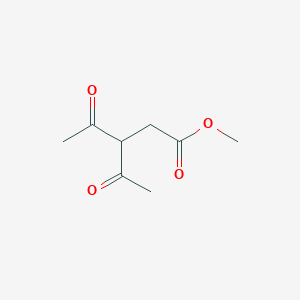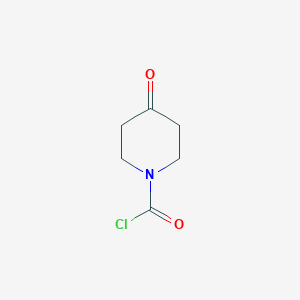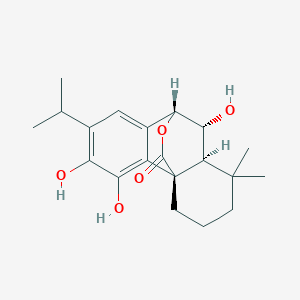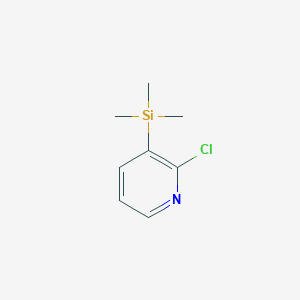
2-Chloro-3-(trimethylsilyl)pyridine
Overview
Description
2-Chloro-3-(trimethylsilyl)pyridine is a pyridine derivative . It is a clear colorless to brown liquid .
Synthesis Analysis
The synthesis of 2-Chloro-3-(trimethylsilyl)pyridine can be achieved from Pyridine and Chlorotrimethylsilane . Chemoselective directed metallation of 2-chloropyridine allows the synthesis of 2-substituted 3-carbonylated pyridines .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(trimethylsilyl)pyridine is C8H12ClNSi . The molecular weight is 185.73 . The InChI code is 1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 .Chemical Reactions Analysis
The reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded the first binuclear, homoleptic Co(II) aminopyridinate complex . Trimethylsilyl chloride is reactive toward nucleophiles, resulting in the replacement of the chloride .Physical And Chemical Properties Analysis
2-Chloro-3-(trimethylsilyl)pyridine is a clear colorless to brown liquid . It has a density of 1.03g/cm3 . The boiling point is 222.4ºC at 760 mmHg . The flash point is 88.3ºC .Scientific Research Applications
“2-Chloro-3-(trimethylsilyl)pyridine” is a specific type of trimethylsilyl (TMS) compound . TMS compounds, including “2-Chloro-3-(trimethylsilyl)pyridine”, are characterized by their chemical inertness and large molecular volume, which makes them useful in various applications . Here are some potential applications:
-
Organic Synthesis : TMS compounds are often used as protecting groups in organic synthesis . They can be used to protect reactive functional groups from unwanted reactions during a synthesis process .
-
Gas Chromatography and Mass Spectrometry : TMS groups can be used to increase the volatility of non-volatile compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
-
Derivatization of Compounds : TMS groups can be used to derivatize certain compounds, such as alcohols, phenols, or carboxylic acids . This involves substituting a TMS group for a hydrogen in the hydroxyl groups on these compounds, forming trimethylsiloxy groups .
-
Chromatography : In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with TMS groups is referred to as endcapping .
-
NMR Spectroscopy : In NMR spectroscopy, signals from atoms in TMS groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm .
-
Isolation of Reactive Molecules : Very reactive molecules can be isolated when enveloped by bulky TMS groups . This effect can be observed in tetrahedranes .
Safety And Hazards
properties
IUPAC Name |
(2-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSRUYPAJUPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504042 | |
| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trimethylsilyl)pyridine | |
CAS RN |
77332-76-4 | |
| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



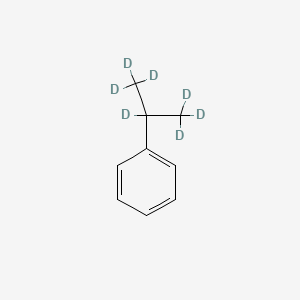
![4-[(3-Chlorophenyl)carbonyl]benzonitrile](/img/structure/B1610360.png)
![(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone](/img/structure/B1610361.png)
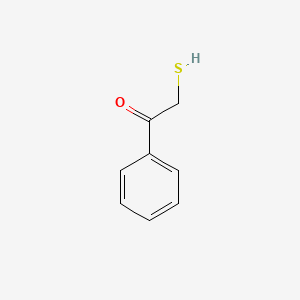
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1610363.png)
